L-Glutamine-15N2
Overview
Description
Synthesis Analysis
The synthesis of L-Glutamine-15N2 involves a two-step process. Initially, 2-Oxapentanedioic acid reacts with hydrazine sulfate-15N2 to yield 6-carboxy-(2H)-pyridazin-3-one-1,2-15N2. This compound is then reduced with hydrogen over a 10% Pd/C catalyst to produce L-Glutamine-2,5-15N2 .Molecular Structure Analysis
The molecular formula of L-Glutamine-15N2 is C5H10N2O3 . The InChI representation is InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i6+1,7+1 . The Canonical SMILES representation is C(CC(=O)N)C(C(=O)O)N .Chemical Reactions Analysis
L-Glutamine-15N2 plays a crucial role in many metabolic pathways. It is used as a substrate for the synthesis of DNA, ATP, proteins, and lipids, driving critical processes in vascular cells, including proliferation, migration, apoptosis, senescence, and extracellular matrix deposition .Physical And Chemical Properties Analysis
The molecular weight of L-Glutamine-15N2 is 148.13 g/mol . The exact mass and monoisotopic mass are 148.06321197 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The topological polar surface area is 106 Ų .Scientific Research Applications
Brain Interstitial Fluid and Neurotransmitter Precursors
- Research Context: L-Glutamine (Gln) is vital in the brain as it's a precursor for central nervous system excitatory and inhibitory neurotransmitters. Researchers have investigated its role in controlling concentrations in the brain's interstitial fluid.
- Key Findings: Studies using 15N2-labeled Gln have shown that brain interstitial fluid levels of amino acids, including Gln, are significantly lower than in cerebrospinal fluid. These findings indicate a specific homeostatic regulation of amino acids in these fluids, highlighting the blood-brain barrier's role in controlling interstitial fluid amino acid levels (Dolgodilina et al., 2016).
Placental Glutamine Synthesis and Fetal Growth
- Research Context: The placenta's role in synthesizing glutamine, an important nutrient for fetal growth, has been explored using isotopic studies.
- Key Findings: Research on the isolated perfused human placenta has demonstrated that glutamine synthesized from glutamate is predominantly released into the maternal circulation, suggesting a complex metabolic compartmentalization within the placenta and its significant role in fetal nutrition (Day et al., 2013).
Nitrogen Metabolism in Cultured Cells
- Research Context: Understanding nitrogen metabolism in cells is crucial, and 15N labeling techniques have been instrumental in these studies.
- Key Findings: 15N-labeled glutamine studies have shown label redistribution among extracellular metabolites in mammalian cell cultures, providing insights into metabolic pathways involving glutamine in cells like HeLa and CHO cell lines (Street et al., 1993).
PET Radiotracer Synthesis for Cancer Studies
- Research Context: The synthesis of [11C]L-glutamine PET radiotracers is critical for studying cancer metabolism.
- Key Findings: Automated and reproducible synthesis of [11C]L-glutamine has been developed, offering insights into the metabolic pathways of aggressive cancers like triple-negative breast cancer (Padakanti et al., 2019).
Metabolic Role in Preterm Infants
- Research Context: The role of glutamine in preterm infants' metabolism, particularly its splanchnic first-pass metabolism, is a significant area of research.
- Key Findings: A study using dual tracer techniques revealed that a substantial portion of dietary glutamine is used by the splanchnic tissues in preterm infants, indicating its importance as a fuel source (Schoor et al., 2010).
properties
IUPAC Name |
(2S)-2,5-bis(15N)(azanyl)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i6+1,7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-QLUYOLLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)[15NH2])[C@@H](C(=O)O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583882 | |
Record name | L-(~15~N_2_)Glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Glutamine-15N2 | |
CAS RN |
204451-48-9 | |
Record name | L-(~15~N_2_)Glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.